N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide
Description
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide is an acetamide derivative featuring a tert-butyl group on the nitrogen atom, a phenoxy ether linkage with 2,6-dimethyl substitution, and a formyl group at the para position of the aromatic ring.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10-6-12(8-17)7-11(2)14(10)19-9-13(18)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,18) |
InChI Key |
AXQVXOQEAOJEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)(C)C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Formyl-2,6-Dimethylphenoxyacetic Acid Derivative
Step 1: Synthesis of 4-Formyl-2,6-dimethylphenol
- Starting Material: 2,6-dimethylphenol
- Reaction: Formylation via Vilsmeier-Haack reaction
- Conditions: React with POCl₃ and DMF at 0–5°C, then warm to room temperature
- Outcome: 4-Formyl-2,6-dimethylphenol
Step 2: Conversion to Phenoxyacetic Acid
Amidation to Form N-tert-Butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide
Method 1: Using Coupling Reagents
-
- 4-Formyl-2,6-dimethylphenoxyacetic acid
- tert-Butylamine
- Coupling agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
- Solvent: Anhydrous DMF or THF
-
- Dissolve the acid in dry DMF
- Add EDCI and HOBt to activate the carboxyl group
- Introduce tert-butylamine dropwise
- Stir under nitrogen at room temperature or reflux for 12–24 hours
- Monitor completion via TLC or HPLC
-
- Quench with water
- Extract with ethyl acetate
- Wash, dry, and concentrate
Yield: Typically 70–85%, depending on reaction conditions
Method 2: Direct Amide Formation via Acid Chloride
- Convert the phenoxyacetic acid to acid chloride using thionyl chloride or oxalyl chloride
- React with tert-butylamine in an inert solvent (e.g., dichloromethane) at low temperature
- Purify by recrystallization
Optimization of Reaction Conditions
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 0°C to reflux (80°C) | To control reaction rate and minimize side reactions |
| Solvent | DMF, THF, dichloromethane | Solubility and reaction compatibility |
| Coupling Agents | EDCI, HOBt | Activation of carboxylic acid |
| Reaction Time | 12–24 hours | Complete conversion |
| Molar Ratios | Acid:Amine = 1:1.2 | To drive the reaction to completion |
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid formation | POCl₃, DMF | 0–5°C | 4 hours | — | Formylation of 2,6-dimethylphenol | |
| Ether formation | Chloroacetic acid, K₂CO₃ | Acetone | Reflux | 12 hours | 75–85 | Ether linkage formation |
| Amidation | Tert-butylamine, EDCI, HOBt | DMF | Room temp | 12–24 hours | 70–85 | Coupling of acid and amine |
Verification and Characterization
The synthesized compound should be characterized via:
- NMR Spectroscopy: Confirm the presence of tert-butyl group (singlet around 1.4 ppm), formyl proton (~9–10 ppm), aromatic signals, and amide NH.
- Mass Spectrometry: Confirm molecular weight (~263.33 g/mol).
- Infrared Spectroscopy: Amide carbonyl (~1650 cm⁻¹), phenoxy ether (~1250–1100 cm⁻¹), aldehyde (~1720 cm⁻¹).
Chemical Reactions Analysis
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways . The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several acetamide derivatives synthesized for diverse applications, including exciplex formation and biological activity studies. Below is a systematic comparison based on substituent effects, synthesis efficiency, and physical properties.
Substituent Effects on Physical Properties
Key analogs and their substituent-driven variations are summarized in Table 1.
Table 1: Comparison of Structural Analogs
Key Observations:
- Melting Points : Bulky aromatic substituents (e.g., pyrenyl in 5i ) increase melting points (217–219°C), while aliphatic chains (e.g., IV-22 ) result in oils. The tert-butyl group in analogs like 5d and II-56 contributes to moderate melting points (124–179°C).
- Polarity (Rf Values): Electron-rich groups (e.g., dimethylamino in 5d ) reduce mobility (Rf = 0.10), whereas nonpolar substituents (e.g., naphthyl in 5h ) increase Rf to 0.50.
- Synthetic Yields : Multicomponent reactions (e.g., II-56 ) achieve higher yields (95%) compared to stepwise syntheses (e.g., 43% for 5d ).
Structural Modifications and Reactivity
Aromatic Ring Substitutions:
- Electron-Donating Groups (EDGs): Dimethylamino (5d ) and methoxy (II-56 ) groups stabilize exciplex formation but may reduce oxidative stability.
Amide Side Chains:
Spectroscopic and Analytical Data
- NMR Trends : In compound 5i , the pyrenyl group causes downfield shifts (δ=1.24 ppm in $^1$H NMR), while fluorinated analogs (e.g., 28 ) show distinct $^{19}$F NMR signals.
- Chromatographic Behavior : The target compound’s formyl group may require polar solvent systems (e.g., EtOAc/hexane) for optimal separation, similar to II-56 .
Biological Activity
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁NO₃, with a molecular weight of 263.33 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures often demonstrate antimicrobial properties. The presence of the formyl group may enhance interaction with microbial targets, leading to inhibition of growth.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among phenoxyacetamide derivatives. This may involve modulation of cytokine production or inhibition of inflammatory pathways.
- Cytotoxicity : Research indicates that derivatives of similar amides can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling. For example, it could target topoisomerases or kinases, which are crucial in cancer cell proliferation.
- Receptor Interaction : Similar compounds have been shown to interact with various receptors (e.g., PPARs), influencing metabolic processes and inflammation.
- Cellular Uptake : The lipophilicity conferred by the tert-butyl group may facilitate membrane permeability, enhancing cellular uptake and bioactivity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
